molecular formula C17H19FN2O B1451073 2-(4-Benzylpiperazin-1-yl)-6-fluorophenol CAS No. 1171918-00-5

2-(4-Benzylpiperazin-1-yl)-6-fluorophenol

Cat. No.: B1451073
CAS No.: 1171918-00-5
M. Wt: 286.34 g/mol
InChI Key: MNIUNXBHZMIQOT-UHFFFAOYSA-N
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Description

Benzylpiperazine derivatives are a class of compounds that have been studied for various applications, including as potential treatments for neurological disorders . They typically consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a benzyl group .


Synthesis Analysis

The synthesis of benzylpiperazine derivatives often involves the reaction of a benzyl halide with piperazine . The specific conditions and reagents used can vary depending on the desired product .


Molecular Structure Analysis

Benzylpiperazine derivatives typically have a piperazine ring attached to a benzyl group. The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, depending on their specific structure and the conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary widely depending on their specific structure. For example, some compounds in this class are solids at room temperature .

Scientific Research Applications

DNA Binding and Staining

2-(4-Benzylpiperazin-1-yl)-6-fluorophenol derivatives have shown significant promise in the field of biological sciences, especially in the study of DNA interactions. Hoechst 33258, a structurally related compound, is a synthetic dye known for its ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is leveraged in various biological applications, including chromosome and nuclear staining, flow cytometry for DNA content analysis, and the investigation of plant chromosomes. The unique binding characteristics of such compounds underscore their importance in genetic research and cellular biology, providing a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Fluorescent Chemosensors

The application of this compound derivatives extends into the development of fluorescent chemosensors. These compounds, particularly those based on derivatives like 4-Methyl-2,6-diformylphenol (DFP), have been utilized to detect a wide range of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors for detecting substances like Zn2+, Cu2+, Al3+, and Hg2+ make them valuable tools in environmental monitoring, healthcare diagnostics, and chemical research. This area represents a burgeoning field of study, highlighting the potential of these compounds in creating more nuanced and sensitive detection systems for a variety of analytes (Roy, 2021).

Alzheimer's Disease Research

Another critical application area for derivatives of this compound is in Alzheimer's disease research, particularly in the development of amyloid imaging ligands. These compounds have been instrumental in the non-invasive in vivo measurement of amyloid plaques in the brain, a hallmark of Alzheimer's disease. The ability to differentiate between mild Alzheimer's patients and controls, monitor disease progression, and evaluate the efficacy of antiamyloid therapies showcases the indispensable role of these derivatives in advancing our understanding and treatment of neurodegenerative diseases (Nordberg, 2007).

Safety and Hazards

The safety and hazards associated with benzylpiperazine derivatives can vary depending on the specific compound. Some compounds in this class may be harmful if swallowed, inhaled, or in contact with skin .

Biochemical Analysis

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)-6-fluorophenol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound has been observed to exhibit antimicrobial properties, suggesting interactions with bacterial proteins and enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the replication of Zika virus RNA and the expression of viral proteins in infected cells . This indicates that this compound can interfere with viral replication processes, potentially through the inhibition of specific viral enzymes or proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the substrate from accessing the site and thus reducing enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exhibit therapeutic effects, such as antiviral and antimicrobial activity . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential toxicity to specific organs . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and hydrolases, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentrations of key metabolites, thereby affecting overall cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of various metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its effects on cellular processes. For example, its presence in the nucleus suggests potential interactions with nuclear proteins and involvement in gene regulation.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-7-4-8-16(17(15)21)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8,21H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIUNXBHZMIQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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